molecular formula C10H5Cl2NO5 B12896738 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate

3,4-Dichloro-2-nitrobenzofuran-5-yl acetate

Cat. No.: B12896738
M. Wt: 290.05 g/mol
InChI Key: YKOUPYKJCSIUCC-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate typically involves the nitration of benzofuran derivatives followed by acetylation. One common method includes the electrophilic nitration of 3-unsubstituted benzofurans, which can be achieved using nitric acid in the presence of sulfuric acid . The resulting nitrobenzofuran is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-nitrobenzofuran-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-5-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro groups can also participate in electrophilic substitution reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-nitrobenzofuran-5-yl acetate is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The acetate group further enhances its solubility and potential for chemical modification .

Properties

Molecular Formula

C10H5Cl2NO5

Molecular Weight

290.05 g/mol

IUPAC Name

(3,4-dichloro-2-nitro-1-benzofuran-5-yl) acetate

InChI

InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5-7(8(6)11)9(12)10(18-5)13(15)16/h2-3H,1H3

InChI Key

YKOUPYKJCSIUCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)OC(=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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